molecular formula C9H7NO3S B12855800 Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate

Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate

Cat. No.: B12855800
M. Wt: 209.22 g/mol
InChI Key: XAGWQWPTQYXZPN-UHFFFAOYSA-N
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Description

Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate is a heterocyclic compound that features a fused thiazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminopyrazoles with ethyl 2-cyano-3-ethoxyacrylate, followed by heating under reflux in the presence of anhydrous aluminum chloride (AlCl3) to induce intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies on its mechanism of action are still ongoing, but it is believed to involve interactions with key proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of a methyl ester group

Properties

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

methyl 5-oxo-[1,3]thiazolo[3,2-a]pyridine-7-carboxylate

InChI

InChI=1S/C9H7NO3S/c1-13-9(12)6-4-7(11)10-2-3-14-8(10)5-6/h2-5H,1H3

InChI Key

XAGWQWPTQYXZPN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)N2C=CSC2=C1

Origin of Product

United States

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